molecular formula C12H18N4O B3037789 5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide CAS No. 60587-53-3

5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide

Cat. No.: B3037789
CAS No.: 60587-53-3
M. Wt: 234.3 g/mol
InChI Key: XDZHYARMBAYMOV-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide: is a chemical compound with the molecular formula C12H18N4O It is a derivative of benzamide, featuring an amino group and a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzoic acid and 4-methylpiperazine.

    Reduction: The nitro group of 2-nitrobenzoic acid is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 2-amino-benzoic acid is then reacted with 4-methylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance its binding affinity to certain targets, while the amino group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

  • 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid
  • 5-Amino-2-(4-methyl-piperazin-1-yl)-benzylamine
  • 5-Amino-2-(4-methyl-piperazin-1-yl)-benzyl alcohol

Comparison: Compared to these similar compounds, 5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide is unique due to its benzamide moiety, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring and the amino group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-2-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)11-3-2-9(13)8-10(11)12(14)17/h2-3,8H,4-7,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZHYARMBAYMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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